![molecular formula C19H25N3O4 B4713105 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(4-morpholinyl)propyl]butanamide](/img/structure/B4713105.png)
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(4-morpholinyl)propyl]butanamide
Overview
Description
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(4-morpholinyl)propyl]butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is commonly referred to as MI-219 and is a small molecule inhibitor of the MDM2-p53 interaction.
Mechanism of Action
MI-219 acts as a competitive inhibitor of the MDM2-p53 interaction. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation. Inhibition of this interaction leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MI-219 has been shown to induce cell cycle arrest and apoptosis in cancer cells through the activation of p53. The compound has also been shown to inhibit tumor growth in preclinical studies. In addition, MI-219 has been shown to be well-tolerated in animal models, with no significant toxicity observed.
Advantages and Limitations for Lab Experiments
One of the main advantages of MI-219 is its specificity for the MDM2-p53 interaction. This specificity allows for targeted inhibition of this pathway and minimizes off-target effects. However, one of the limitations of MI-219 is its poor solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of MI-219. One area of research is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another area of research is the investigation of the combination of MI-219 with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the clinical development of MI-219 for the treatment of cancer is an important future direction, with several clinical trials currently underway.
Scientific Research Applications
MI-219 has been extensively studied for its potential applications in cancer therapy. The compound has been shown to inhibit the MDM2-p53 interaction, which is a critical pathway in the regulation of the tumor suppressor protein p53. Inhibition of this pathway can lead to the activation of p53 and subsequent induction of cell cycle arrest and apoptosis in cancer cells. MI-219 has been shown to be effective in preclinical studies against a variety of cancer types, including breast cancer, lung cancer, and leukemia.
properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(3-morpholin-4-ylpropyl)butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c23-17(20-8-4-9-21-11-13-26-14-12-21)7-3-10-22-18(24)15-5-1-2-6-16(15)19(22)25/h1-2,5-6H,3-4,7-14H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCZFGWKERTELN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.